molecular formula C20H21F2N3O2S B14929379 N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14929379
M. Wt: 405.5 g/mol
InChI Key: MERBNSUQPLBKMD-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, dimethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and sulfonamide groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-1-(trimethylsilyl)methanamine
  • N,N-dibenzyl-1-phenylmethanesulfonamide
  • N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine

Uniqueness

N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

Molecular Formula

C20H21F2N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N,N-dibenzyl-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C20H21F2N3O2S/c1-15-19(16(2)25(23-15)20(21)22)28(26,27)24(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3

InChI Key

MERBNSUQPLBKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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